molecular formula C11H15N3O B3014015 1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2224299-49-2

1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one

Cat. No. B3014015
CAS RN: 2224299-49-2
M. Wt: 205.261
InChI Key: LPQVXIHIZMPCOT-UHFFFAOYSA-N
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Description

1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one, also known as MPAPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as inhibit tumor growth. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one is its potent anti-inflammatory and analgesic properties. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one. One area of focus could be on developing more efficient and cost-effective synthesis methods for the compound. Another potential direction could be on investigating the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of this compound as a neuroprotective agent and in the treatment of other neurological disorders.

Synthesis Methods

1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one can be synthesized using a multistep process that involves the reaction of 1-methylpyrazole, 2-bromoacetaldehyde diethyl acetal, and 2-bromo-1-phenylpropene. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as a neuroprotective agent.

properties

IUPAC Name

1-[3-[(1-methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)14-7-10(8-14)4-9-5-12-13(2)6-9/h3,5-6,10H,1,4,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQVXIHIZMPCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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